Ethyl 6-hydroxybenzofuran-2-carboxylate
Overview
Description
Ethyl 6-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O4 . Its IUPAC name is ethyl 6-hydroxy-1-benzofuran-2-carboxylate . The compound has a molecular weight of 206.2 .
Molecular Structure Analysis
The InChI code for Ethyl 6-hydroxybenzofuran-2-carboxylate is 1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 6-hydroxybenzofuran-2-carboxylate is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.26, indicating its lipophilicity . Its water solubility is 0.18 mg/ml .Scientific Research Applications
Synthesis of Hydroxybenzofuran Derivatives
Ethyl 6-hydroxybenzofuran-2-carboxylate is utilized in the synthesis of various hydroxybenzofuran derivatives. For example, its Micheal addition with benzoquinone leads to ethyl 2-(methoxy or dimethoxy phenyl)-5-hydroxybenzofuran 3-carboxylates. These compounds are then converted into hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones under specific conditions (Mcpherson & Ponder, 1976).
Potential Anti-Tumor Agents
Research has identified derivatives of ethyl 6-hydroxybenzofuran-2-carboxylate as potent anti-tumor agents. A study designed and synthesized biologically stable derivatives of this compound, which exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).
Novel Syntheses in Medicinal Chemistry
Ethyl 6-hydroxybenzofuran-2-carboxylate plays a role in the synthesis of a variety of medicinal compounds. Its reactions and derivations have been explored in the context of producing new chemical structures with potential therapeutic applications, such as in the synthesis of Piperidine Substituted Benzothiazole Derivatives (Shafi, Rajesh, & Senthilkumar, 2021).
Contributions to Green Chemistry
The compound is also significant in green chemistry. Its use in the carboxylation of hydroxyarens with metal alkyl carbonates offers an environmentally friendly method for synthesizing hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Optical Characterizations for Photodiode Applications
In the field of optical materials, ethyl 6-hydroxybenzofuran-2-carboxylate derivatives have been studied for their potential in photodiode applications. Their optical characterizations, including their unique optical response representations, are of interest for designing and manufacturing organic photodiodes (Elkanzi et al., 2020).
Safety And Hazards
Future Directions
Benzofuran compounds, including Ethyl 6-hydroxybenzofuran-2-carboxylate, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these activities further and developing new synthesis methods for benzofuran derivatives .
properties
IUPAC Name |
ethyl 6-hydroxy-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCYSYSYAUYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxybenzofuran-2-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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